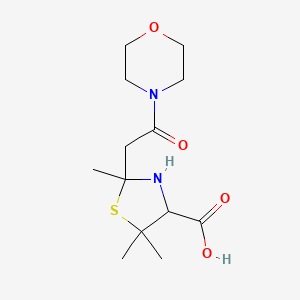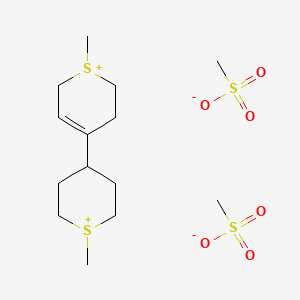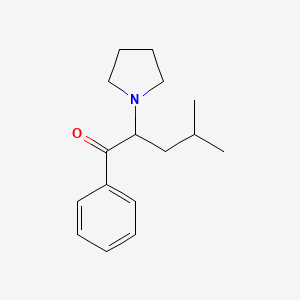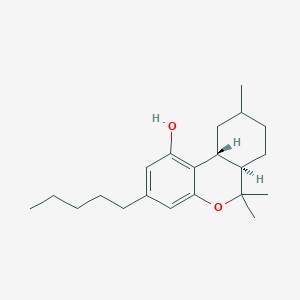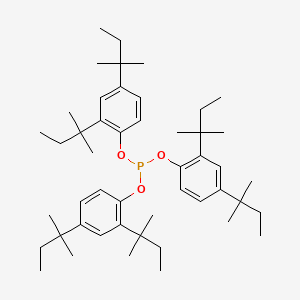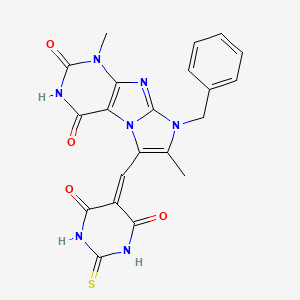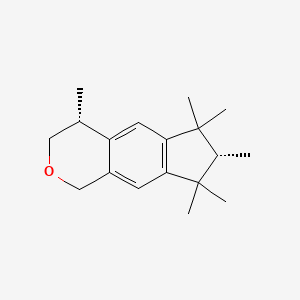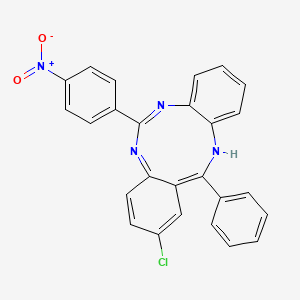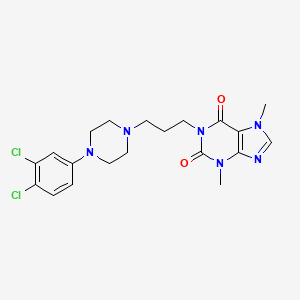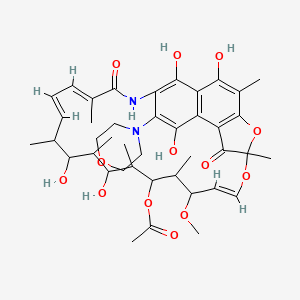
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-2-propanol is a complex organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-2-propanol typically involves multiple steps, including:
Formation of the benzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This can be achieved through nucleophilic substitution reactions.
Attachment of the butylamino group: This step often involves reductive amination or other amine introduction techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-2-propanol involves:
Beta-adrenergic receptor blockade: The compound binds to beta-adrenergic receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline.
Molecular targets: The primary targets are beta-1 and beta-2 adrenergic receptors.
Pathways involved: Inhibition of the cyclic AMP (cAMP) pathway, leading to decreased heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action.
Atenolol: A selective beta-1 blocker used in the treatment of hypertension.
Metoprolol: A beta-1 selective blocker with applications in cardiovascular diseases.
Uniqueness
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-2-propanol is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers.
Properties
CAS No. |
109736-11-0 |
|---|---|
Molecular Formula |
C31H37NO4 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-(butylamino)-3-[4-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C31H37NO4/c1-5-6-18-32-20-24(33)21-35-25-14-12-22(13-15-25)29-27-17-16-26(34-4)19-28(27)36-31(2,3)30(29)23-10-8-7-9-11-23/h7-17,19,24,32-33H,5-6,18,20-21H2,1-4H3 |
InChI Key |
CBOYOWVNIHUFCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(COC1=CC=C(C=C1)C2=C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


